molecular formula C8H3BrFNO B15279851 3-Bromo-2-fluoro-5-formylbenzonitrile

3-Bromo-2-fluoro-5-formylbenzonitrile

Cat. No.: B15279851
M. Wt: 228.02 g/mol
InChI Key: CPEMWGNAJPFZSH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) with continuous stirring overnight. After the reaction, the mixture is cooled, filtered, and purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Bromo-2-fluoro-5-formylbenzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with target proteins, thereby altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-formylbenzonitrile
  • 3-Cyano-4-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

3-Bromo-2-fluoro-5-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H3BrFNO

Molecular Weight

228.02 g/mol

IUPAC Name

3-bromo-2-fluoro-5-formylbenzonitrile

InChI

InChI=1S/C8H3BrFNO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H

InChI Key

CPEMWGNAJPFZSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)C=O

Origin of Product

United States

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